molecular formula C22H19ClN6O2 B2499214 Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946349-85-5

Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate

Cat. No.: B2499214
CAS No.: 946349-85-5
M. Wt: 434.88
InChI Key: SOGZGXNHOIRJBK-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate is a heterocyclic compound featuring a pteridine core substituted with a 4-chloro-2-methylphenylamino group at position 4 and an ethyl benzoate moiety linked via an amino group at position 2. The chloro and methyl substituents on the phenyl ring enhance electronic delocalization and steric bulk, which may influence binding affinity in pharmacological contexts or optoelectronic properties.

Properties

IUPAC Name

ethyl 4-[[4-(4-chloro-2-methylanilino)pteridin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-3-31-21(30)14-4-7-16(8-5-14)26-22-28-19-18(24-10-11-25-19)20(29-22)27-17-9-6-15(23)12-13(17)2/h4-12H,3H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGZGXNHOIRJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the 4-chloro-2-methylphenyl group and the ethyl benzoate moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Functional Impact Reference
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyrimidine Pyridinyl group Enhanced π-stacking; moderate yields (52–68%)
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate Schiff base 3,5-di-tert-butyl-2-hydroxybenzylidene Intramolecular H-bonding; SHG inefficiency
Ethyl 4-[(Z)-hexafluoro-3-penten-2-ylidene]amino]benzoate Fluoroalkene CF₃ and CH₂I₂-derived groups Enhanced lipophilicity/reactivity
Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene...] Thiazinan Chlorophenyl, ethylcarbamoyl Potential bioactivity (e.g., enzyme inhibition)
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Acetylated aryl Bromo, formylphenoxy Altered electronic profile vs. chloro

Key Observations :

  • Pteridine vs.
  • Halogen Effects : The 4-chloro-2-methylphenyl group in the target compound contrasts with brominated analogs (e.g., ), where bromine’s larger atomic radius may reduce metabolic stability but improve binding in hydrophobic pockets.
  • Schiff Base vs. Direct Amino Linkage: Schiff base derivatives (e.g., ) exhibit intramolecular hydrogen bonding, which stabilizes planar conformations but reduces nonlinear optical (NLO) efficiency compared to rigid pteridine systems.
Physical and Chemical Properties
  • Solubility : Thiazinan-containing compounds (e.g., ) with sulfonyl/carbamoyl groups exhibit improved aqueous solubility compared to the target compound’s ester-linked benzoate.

Biological Activity

Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate, with the CAS number 946349-85-5, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

  • Molecular Formula : C22H19ClN6O2
  • Molecular Weight : 434.9 g/mol

The biological activity of this compound is believed to be linked to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer cells, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : In vitro assays have indicated that this compound possesses antibacterial and antifungal activities, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition : Molecular docking studies have suggested that the compound may inhibit specific enzymes involved in cancer progression and microbial resistance. This includes potential interactions with kinases and other enzymes critical for cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHuman breast cancer (T47D)IC50 = 27.3 µM
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Enzyme InhibitionKinase EnzymesCompetitive inhibition

Case Studies

  • Anticancer Studies : In a study evaluating the effects of this compound on T47D breast cancer cells, researchers observed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer.
  • Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound exhibited strong antimicrobial activity against Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant strains.
  • Molecular Docking Analysis : Using computational methods, molecular docking studies have demonstrated that this compound binds effectively to the active sites of specific kinases, which are crucial in cancer metabolism and progression. This binding affinity correlates with its observed biological activities.

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